(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide
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Overview
Description
(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide is a synthetic organic compound that features a fluorophenyl group, a pyrrolidine ring, and a methylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide typically involves the condensation of 4-fluorobenzaldehyde with pyrrolidine, followed by the reaction with 4-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the imine bond and the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce nitro or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, (NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Studies may focus on its interactions with biological targets and its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the pyrrolidine ring and sulfonamide moiety contribute to the overall activity. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole: This compound shares the fluorophenyl group and has been studied for its dual inhibition of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump.
2-(4-fluorophenyl)imidazo[1,2-a]pyridine: This compound features a fluorophenyl group and an imidazo[1,2-a]pyridine scaffold, making it useful in pharmaceutical research.
Uniqueness
(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(NZ)-N-[(4-fluorophenyl)-pyrrolidin-1-ylmethylidene]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S/c1-14-4-10-17(11-5-14)24(22,23)20-18(21-12-2-3-13-21)15-6-8-16(19)9-7-15/h4-11H,2-3,12-13H2,1H3/b20-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDIWPQDFQJONP-ZZEZOPTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)F)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)F)\N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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